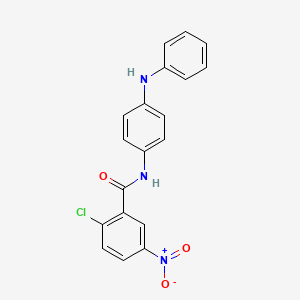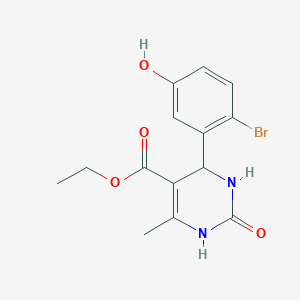![molecular formula C22H16N2O4 B3925242 2-{2-[5-(2-methyl-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B3925242.png)
2-{2-[5-(2-methyl-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol
説明
2-{2-[5-(2-methyl-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol, commonly known as MNQ, is a synthetic organic compound that has gained significant attention in scientific research due to its potential medicinal properties. MNQ belongs to the family of quinoline derivatives, which are known for their diverse biological activities. In
科学的研究の応用
MNQ has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. MNQ has also been investigated for its potential use as a fluorescent probe for metal ions and as a photosensitizer for photodynamic therapy.
作用機序
The exact mechanism of action of MNQ is not fully understood. However, studies suggest that it may exert its biological effects by interacting with cellular DNA and proteins, inhibiting enzymes, and modulating signaling pathways.
Biochemical and Physiological Effects
MNQ has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and viruses. MNQ has also been shown to exhibit antioxidant and neuroprotective properties.
実験室実験の利点と制限
One advantage of using MNQ in lab experiments is its synthetic accessibility, which allows for easy production and modification. MNQ also exhibits good stability and solubility in various solvents. However, one limitation of using MNQ is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for MNQ research. One direction is to investigate its potential use in combination with other drugs or therapies for enhanced efficacy. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. MNQ can also be further modified to improve its biological activity and reduce its toxicity. Finally, MNQ can be used as a starting point for the synthesis of new quinoline derivatives with diverse biological activities.
Conclusion
In conclusion, MNQ is a synthetic organic compound that has shown promising results in various scientific research applications. Its potential medicinal properties make it a valuable tool for drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential use in various therapeutic applications.
特性
IUPAC Name |
2-[(E)-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]ethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-14-13-17(24(26)27)8-11-19(14)21-12-10-18(28-21)9-7-16-6-5-15-3-2-4-20(25)22(15)23-16/h2-13,25H,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERYTDGIFGOYRV-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B3925171.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B3925172.png)
![N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3925184.png)
![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3925199.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3925219.png)
![6-(4-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925224.png)
![7-[(4-fluorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3925231.png)

![6-(3-chlorophenyl)-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3925238.png)
![3-(methylthio)-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925248.png)

![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B3925263.png)
![5-oxo-N,9b-diphenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B3925264.png)